N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a pyrazine ring, and a phenoxypropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methyl-1H-pyrazole-4-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized by condensing appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Phenoxypropanamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide has been studied for its potential as an enzyme inhibitor. It can interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity and potential biological activities make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxyacetamide
Uniqueness
Compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is unique due to its specific structural features, such as the phenoxypropanamide moiety
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIMDPYWGFSEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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